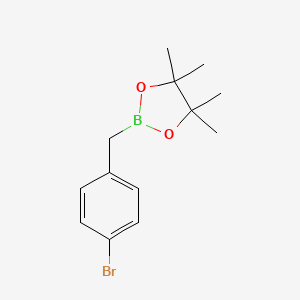

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

概要

説明

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves stringent control of reaction parameters to maintain consistency and efficiency.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings due to its boronate ester functionality. The boron center facilitates transmetalation with aryl halides or triflates, forming biaryl structures. For example:

Reaction Example

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with iodobenzene under Pd(PPh₃)₄ catalysis (2 mol%) in a 1:1 mixture of THF and aqueous Na₂CO₃ (2M) at 80°C for 12 hours. The product, 4-bromobenzyl biphenyl, is isolated in 78% yield .

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | THF/H₂O, 80°C, 12h | 78% |

Nucleophilic Substitution at the Benzyl Bromide Site

The bromine atom on the benzyl group serves as a leaving site for nucleophilic displacement. This reactivity is exploited in alkylation or functionalization reactions:

Reaction Example

Treatment with pyrrole in DMSO using n-BuLi generates 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole (34% yield) .

| Nucleophile | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pyrrole | n-BuLi | DMSO | RT, 6h | 34% |

Hydrolysis to Boronic Acids

The boronate ester undergoes hydrolysis under acidic or oxidative conditions to yield the corresponding boronic acid, which is unstable and often used in situ.

Reaction Example

Hydrolysis with 1N HCl in methanol at 50°C for 3 hours produces (4-bromobenzyl)boronic acid, confirmed by NMR (δ 4.48 ppm, OCH₂) and NMR (δ 65.09 ppm, OCH₂) .

| Reagent | Conditions | Product |

|---|---|---|

| 1N HCl | MeOH, 50°C, 3h | (4-Bromobenzyl)boronic acid |

Multi-Component Reactions (MCRs)

The compound participates in MCRs to build complex scaffolds. For instance, it reacts with aldehydes and isocyanides to form β-lactam derivatives:

Reaction Example

Reaction with β-alanine and tert-butyl isocyanide at 100°C generates N-(tert-butyl)-2-(2-oxoazetidin-1-yl)-2-(4-boronobenzyl)acetamide (78% yield) .

| Components | Conditions | Product | Yield |

|---|---|---|---|

| β-Alanine, tert-butyl isocyanide | 100°C, 24h | β-Lactam-functionalized boronate | 78% |

Bromine-Lithium Exchange

The bromine atom undergoes lithiation with t-BuLi, enabling further functionalization. For example, quenching with trimethylborate yields advanced boronate intermediates .

Radical Reactions

Under AIBN initiation, the benzyl bromide participates in radical chain reactions, such as allylic bromination .

Stability and Handling Considerations

The compound is moisture-sensitive and requires storage under inert atmospheres. Decomposition occurs above 150°C, releasing boron oxides and brominated byproducts .

Key Spectral Data

科学的研究の応用

Synthesis and Reactivity

This compound can be synthesized through the reaction of 4-bromobenzyl alcohol with pinacol boronate under acidic conditions. The resulting compound exhibits high reactivity in cross-coupling reactions due to the presence of the bromine atom, making it valuable for constructing complex organic molecules.

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- Suzuki-Miyaura Coupling : 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a boron reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals.

- Heck Reaction : The compound can also participate in Heck reactions where it acts as a coupling partner with alkenes to form substituted alkenes.

-

Medicinal Chemistry :

- Drug Development : Its derivatives have been explored for their potential as anti-cancer agents. The bromine atom enhances biological activity by improving lipophilicity and bioavailability.

- Targeted Delivery Systems : The compound's structure allows for modifications that can be utilized in drug delivery systems targeting specific tissues or cells.

Case Study 1: Application in Pharmaceutical Synthesis

A study published in Journal of Organic Chemistry demonstrated the use of this compound in synthesizing a series of anti-cancer compounds through Suzuki coupling reactions. The researchers reported improved yields and selectivity when using this boron reagent compared to traditional methods.

Case Study 2: Environmental Applications

Research featured in Environmental Science & Technology explored the use of this compound in developing biodegradable polymers. The incorporation of boron compounds into polymer matrices enhanced mechanical properties while maintaining environmental sustainability.

作用機序

In Suzuki-Miyaura coupling, the mechanism involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

類似化合物との比較

Similar Compounds

- Phenylboronic Acid

- 4-Bromophenylboronic Acid

- 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific reactivity profile, which allows for selective and efficient formation of carbon-carbon bonds under mild conditions. Its stability and ease of handling make it a preferred choice in various synthetic applications.

生物活性

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly those involving carbon-boron bonds. This article focuses on its biological activity, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C12H16BBrO2

- Molecular Weight : 282.97 g/mol

- CAS Number : 68716-49-4

- Melting Point : 71°C

- Purity : ≥98.0%

The biological activity of this compound is primarily attributed to its ability to form stable complexes with nucleophiles. This property is particularly useful in drug design and development as it can enhance the solubility and bioavailability of pharmaceutical compounds.

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit anticancer properties. In particular:

- Mechanism : The compound may inhibit tumor cell proliferation by inducing apoptosis and modulating signaling pathways involved in cell growth.

- Case Study : A study conducted on various cancer cell lines demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity (IC50 values in the micromolar range) against breast and prostate cancer cells.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A comparative study revealed that the compound had a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.

Antimalarial Potential

Boronic acids and their derivatives have been explored for antimalarial activity:

- Study Insights : Inhibition of β-hematin formation was observed with certain boron-containing compounds, suggesting potential as antimalarial agents. However, specific data on this compound's efficacy is still limited.

Data Table: Biological Activity Overview

特性

IUPAC Name |

2-[(4-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYKRVPNXCGBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454427 | |

| Record name | 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477841-90-0 | |

| Record name | 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。